molecular formula C17H19N3O5S2 B2752585 Methyl 4-(2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazol-4-yl)benzoate CAS No. 1219165-24-8

Methyl 4-(2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazol-4-yl)benzoate

Cat. No.: B2752585
CAS No.: 1219165-24-8
M. Wt: 409.48
InChI Key: ZCAIIMZBVKOXAG-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazol-4-yl)benzoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact method would depend on the specific substituents and their positions.


Molecular Structure Analysis

The molecule contains a pyrrolidine ring, a thiazole ring, and a benzoate group. The pyrrolidine ring contributes to the three-dimensionality of the molecule due to its non-planarity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the pyrrolidine ring could undergo reactions at the nitrogen atom or at the carbon atoms of the ring .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-(2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazol-4-yl)benzoate is involved in the synthesis of complex molecules through various chemical reactions. It serves as a crucial intermediate in the development of pharmacologically active compounds, such as those with potential anticancer, antimicrobial, and anti-inflammatory properties. For example, its utilization in the synthesis of benzothiazoles and their derivatives has been explored for their promising biological activities. The compound's unique structure allows for modifications that lead to the creation of new molecules with potential therapeutic applications (Ukrainets et al., 2019).

Medicinal Chemistry Applications

In medicinal chemistry, this compound plays a pivotal role in the design and synthesis of drug candidates. Its structural motif is a key component in the development of inhibitors and other pharmacologically active agents. For instance, derivatives synthesized from this compound have shown potential as Na+/H+ antiporter inhibitors, which could be beneficial for treating acute myocardial infarction (Baumgarth et al., 1997).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, derivatives of this compound contribute to the development of novel polymeric materials. These materials may exhibit unique properties such as high thermal stability, solubility in organic solvents, and potential for applications in electronics and nanotechnology. Research in this area focuses on synthesizing polymers with specific functionalities that can lead to advanced materials for various applications (Saxena et al., 2003).

Antimicrobial and Antiproliferative Effects

Studies have also explored the antimicrobial and antiproliferative effects of compounds synthesized from this compound. These compounds have been tested against various bacterial and fungal strains, demonstrating significant activity in some cases. This highlights the potential of derivatives of this compound in developing new antimicrobial agents (Nural et al., 2018).

Future Directions

Future research could involve further exploration of the biological activity of this compound and its derivatives, as well as optimization of its properties for potential therapeutic applications .

Properties

IUPAC Name

methyl 4-[2-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S2/c1-25-16(22)12-7-5-11(6-8-12)13-10-26-17(18-13)19-15(21)14-4-3-9-20(14)27(2,23)24/h5-8,10,14H,3-4,9H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAIIMZBVKOXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCN3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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